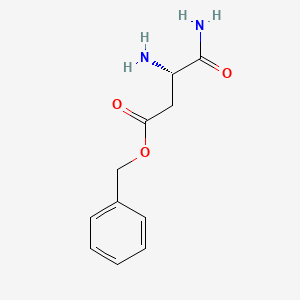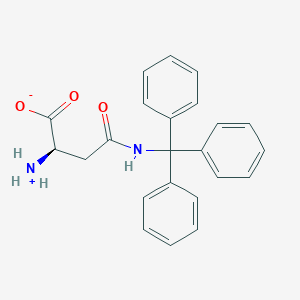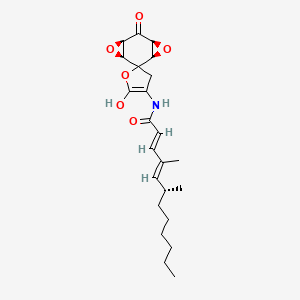
Benzyl (S)-3,4-diamino-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (3S)-3,4-diamino-4-oxobutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group attached to a butanoate backbone, which includes two amino groups and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-3,4-diamino-4-oxobutanoate typically involves the esterification of (3S)-3,4-diamino-4-oxobutanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under mild conditions. For instance, the use of sulfuric acid or hydrochloric acid as a catalyst can facilitate the esterification process. The reaction is usually carried out at a temperature range of 60-80°C to achieve optimal yields.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and yield. Additionally, the use of environmentally friendly solvents and catalysts is encouraged to minimize the environmental impact of the production process.
Types of Reactions:
Oxidation: Benzyl (3S)-3,4-diamino-4-oxobutanoate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: The ketone group in the compound can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated or alkylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Benzyl (3S)-3,4-diamino-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving amino acid derivatives.
Medicine: Due to its structural similarity to certain amino acids, it has potential applications in drug design and development. It can be used to create analogs of biologically active compounds.
Industry: The compound can be used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzyl (S)-3,4-diamino-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups in the compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The benzyl group can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Benzyl (3S)-3,4-diamino-4-oxopentanoate: Similar structure with an additional carbon in the backbone.
Benzyl (3S)-3,4-diamino-4-oxobutanoic acid: The non-esterified form of the compound.
Benzyl (3S)-3,4-diamino-4-hydroxybutanoate: A hydroxylated derivative.
Uniqueness: Benzyl (3S)-3,4-diamino-4-oxobutanoate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and modifications. Its structural features make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
IUPAC Name |
benzyl (3S)-3,4-diamino-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-9(11(13)15)6-10(14)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H2,13,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAZRAVYNHQTLL-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B7840473.png)










